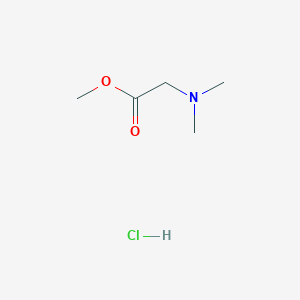
N,N-Dimethylglycine methyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethylglycine methyl ester hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of glycine, where the amino group is dimethylated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and as an intermediate in chemical synthesis .
作用機序
Target of Action
The primary target of N,N-Dimethylglycine Methyl Ester HCl is the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .
Mode of Action
This compound, also known as METHYL 2-(DIMETHYLAMINO)ACETATE HYDROCHLORIDE, interacts with its target by serving as a substrate for the enzyme Monomeric Sarcosine Oxidase
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the Glycine and Serine Metabolism and Betaine Metabolism pathways . It is also implicated in various disease-related pathways, including Cystathionine beta-Synthase Deficiency Disease and Sarcosine Oncometabolite Pathway .
Result of Action
It is known that the compound can influence the metabolism of sarcosine and other secondary amino acids
Action Environment
It is known that the compound’s action can be influenced by factors such as ph, temperature, and the presence of other compounds
生化学分析
Biochemical Properties
N,N-Dimethylglycine Methyl Ester HCl is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients . This compound is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .
Cellular Effects
This compound has been observed to influence cellular function. For instance, it has been found to increase the secretion levels of TNF-α as the concentration of this compound increased .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate in the identification, differentiation, and characterization of amino acid methyltransferase(s) . This suggests that it may exert its effects at the molecular level through enzyme activation.
Metabolic Pathways
This compound is involved in the one-carbon transfer cycle, a metabolic pathway where it is produced from choline via betaine in an enzyme-controlled transmethylation reaction .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylglycine methyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of N,N-dimethylglycine with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylglycine methyl ester hydrochloride often involves the neutralization of N,N-dimethylglycine sodium salt with hydrochloric acid. This method is preferred due to its high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
N,N-Dimethylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylglycine.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: N,N-Dimethylglycine.
Reduction: N,N-Dimethylaminoethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
N,N-Dimethylglycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of glycine-based ionic liquids and emulsifiers
類似化合物との比較
Similar Compounds
N,N-Dimethylglycine: A closely related compound where the ester group is replaced with a carboxyl group.
Sarcosine: Another N-methylated glycine derivative.
Betaine: A trimethylated glycine derivative used in similar biochemical applications.
Uniqueness
N,N-Dimethylglycine methyl ester hydrochloride is unique due to its esterified carboxyl group, which imparts different chemical properties compared to its non-esterified counterparts. This esterification enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
methyl 2-(dimethylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEQIPCZMDWUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














